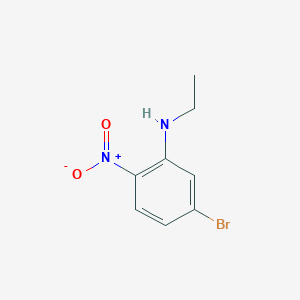

5-Bromo-N-ethyl-2-nitroaniline

Description

Contextualization within Substituted Nitroaniline Chemistry

Substituted nitroanilines are a class of aromatic compounds that serve as fundamental raw materials and intermediates in organic chemistry. google.com They are derivatives of aniline (B41778), the simplest aromatic amine, and are distinguished by the presence of at least one nitro group on the benzene (B151609) ring. The electronic properties of the aniline molecule are significantly altered by its substituents. stackexchange.com

In 5-Bromo-N-ethyl-2-nitroaniline, the nitro group acts as a strong electron-withdrawing group through both resonance (-M effect) and inductive (-I effect) mechanisms. stackexchange.com This effect, combined with the inductive electron-withdrawing nature of the bromine atom, decreases the electron density of the aromatic ring and influences the basicity of the amino group. stackexchange.comsci-hub.se Conversely, the N-ethyl group is an electron-donating group that can enhance the reactivity of the amino group and influence the molecule's interactions. smolecule.com The interplay between these electron-donating and electron-withdrawing groups on the same aromatic framework creates a molecule with distinct reactivity at multiple sites, making it a versatile tool in synthesis. Substituted nitroanilines are crucial precursors for synthesizing a wide array of products, including dyes and compounds with pharmaceutical potential. smolecule.comgoogle.com

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique combination of functional groups in this compound makes it a significant compound in both organic synthesis and materials science. smolecule.com

In organic synthesis , it functions primarily as a versatile building block for constructing more complex molecules. smolecule.comsmolecule.com Its functional groups offer multiple pathways for chemical transformation:

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. smolecule.comsmolecule.com This transformation yields a substituted benzene-1,2-diamine derivative, which is a key precursor for the synthesis of heterocyclic compounds like benzimidazoles. cnr.it

Substitution of the Bromine Atom : The bromine atom can be replaced through nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions. smolecule.comsmolecule.com These reactions allow for the introduction of new functional groups or the formation of new carbon-carbon bonds, expanding the molecular complexity. sci-hub.seresearchgate.net

In materials science , this compound and its derivatives are explored for their potential in creating materials with specialized properties. smolecule.com

Dyes and Pigments : Substituted anilines have long been used in the production of dyes. smolecule.com

Optical Materials : Nitroaniline-based structures are known as chromophores, which can exhibit nonlinear optical (NLO) properties. Research on analogous compounds, such as 5-bromo-N,N-diethyl-2-nitroaniline, has shown their utility in creating chromophores with intense two-photon brightness, which is valuable for advanced imaging and data storage applications. smolecule.comresearchgate.net This suggests that this compound could serve as a precursor for similar high-performance optical materials. researchgate.net

Overview of Research Trajectories for this compound

Current and future research involving this compound is centered on leveraging its chemical versatility as a synthetic intermediate.

One major research trajectory is its use in the synthesis of novel heterocyclic compounds . The ability to convert the molecule into a diamine derivative opens the door to creating a wide range of fused heterocyclic systems. cnr.it For instance, photocatalytic methods have been explored for the synthesis of substituted benzimidazoles from related bromo-nitro-aniline precursors, highlighting a sustainable approach to generating molecules of pharmaceutical interest. cnr.it

A second significant path lies in the development of advanced functional materials . Research focuses on incorporating this nitroaromatic unit into larger, conjugated systems to engineer materials with tailored electronic and photophysical properties. researchgate.net The goal is to develop new chromophores for applications in bio-imaging, sensing, and optoelectronics. researchgate.net

A third area of investigation is its application as a scaffold in medicinal chemistry . smolecule.comsmolecule.com The core structure of this compound allows for systematic chemical modifications to explore structure-activity relationships. Its derivatives may interact with biological targets such as enzymes or receptors, making it a valuable starting point for the discovery of new therapeutic agents. smolecule.comsmolecule.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

| Benzimidazole (B57391) |

| 5-bromo-N,N-diethyl-2-nitroaniline |

| o-nitroaniline |

| m-nitroaniline |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDFNRWDFOWGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647931 | |

| Record name | 5-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813448-98-5 | |

| Record name | 5-Bromo-N-ethyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways for 5-Bromo-N-ethyl-2-nitroaniline

Established pathways for synthesizing polysubstituted anilines like this compound typically rely on sequential electrophilic aromatic substitution and nucleophilic substitution reactions. The success of the synthesis is dictated by the directing effects of the substituents present on the ring at each stage.

Multi-Step Synthesis: Nitration, Bromination, and Ethylation Sequences

A logical synthetic route to this compound involves a three-step sequence starting from a suitable precursor. One plausible pathway begins with 3-bromoaniline, followed by nitration and subsequent ethylation. libretexts.org

Nitration of 3-Bromoaniline: The first step involves the nitration of 3-bromoaniline. In this molecule, the amino group (-NH₂) is a strongly activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. Both substituents direct incoming electrophiles to positions 2, 4, and 6. The nitration is expected to yield a mixture of isomers, with a significant product being 5-bromo-2-nitroaniline (B184017), where the nitro group has been added ortho to the amino group.

Ethylation of 5-Bromo-2-nitroaniline: The intermediate, 5-bromo-2-nitroaniline, can then undergo N-alkylation. This reaction introduces the ethyl group onto the nitrogen atom of the amino moiety, yielding the final product, this compound.

This sequence is strategically sound because it installs the nitro and bromo groups in the correct positions before the final modification of the amino group.

Reagent and Catalyst Selection in Nitration Processes

The nitration of aromatic compounds, particularly activated rings like anilines, requires careful selection of reagents to control the reaction and avoid undesired side products.

A standard and widely used nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.combrainly.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction. youtube.com

| Reagent/Catalyst System | Description | Key Considerations |

| HNO₃ / H₂SO₄ | The classic and most common method for electrophilic nitration. youtube.combrainly.com | Harsh acidic conditions can lead to protonation of the amino group, changing it from an activating o,p-director to a deactivating m-director, which can complicate the product distribution. brainly.com |

| Copper-Catalyzed Nitration | Milder methods using a copper catalyst and one equivalent of nitric acid have been developed. chemistryviews.org | This approach offers a more practical and potentially "greener" alternative to traditional methods, with water as the only stoichiometric byproduct. chemistryviews.org |

| Visible-Light-Mediated Nitration | Photocatalytic methods using organic dyes like riboflavin (B1680620) tetraacetate and sodium nitrite (B80452) can achieve nitration at room temperature. acs.org | These modern techniques avoid the use of strong acids and stoichiometric oxidants, with aerial oxygen serving as the terminal oxidant. acs.org |

For the synthesis of 5-bromo-2-nitroaniline from 3-bromoaniline, the choice of nitrating agent would influence the yield and isomeric purity of the product.

Regioselective Bromination Strategies

Achieving high regioselectivity in the bromination of anilines can be accomplished using various reagents. mdpi.com

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Often used in solvents like acetonitrile (B52724) or with silica (B1680970) gel. mdpi.comchemicalbook.com | A versatile and selective reagent for electrophilic aromatic bromination, often favoring para-substitution. mdpi.com |

| Copper(II) Bromide (CuBr₂) | Used in ionic liquids as solvents. nih.gov | Provides high yield and high regioselectivity for para-bromination of unprotected anilines under mild conditions. nih.gov |

| Bromide/Bromate Salts | Used in an aqueous acidic medium. semanticscholar.org | An efficient system for the regioselective bromination of electron-rich aromatic compounds. semanticscholar.org |

The directing effects of substituents are the primary factor controlling the position of bromination. An amino group strongly directs incoming electrophiles to the ortho and para positions, whereas a nitro group directs them to the meta position.

Ethylation of the Amino Moiety: Mechanistic Considerations

The final step in the proposed synthesis is the ethylation of the 5-bromo-2-nitroaniline intermediate. This reaction is typically a nucleophilic substitution where the nitrogen atom of the aniline (B41778) acts as the nucleophile.

The mechanism generally involves the attack of the amino group's lone pair of electrons on an electrophilic ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). This is a classic Sₙ2 reaction. To facilitate the reaction and prevent the formation of hydrohalic acid byproducts that would protonate the starting aniline, a base is often added to the reaction mixture. The base deprotonates the nitrogen after the initial alkylation, regenerating its nucleophilicity and allowing for the possibility of dialkylation, which must be controlled by managing the stoichiometry of the reagents.

Alternative methods for N-alkylation exist, including iron-promoted C-H amination techniques, which represent a more modern approach to forming C-N bonds. organic-chemistry.org

Advanced Synthetic Techniques and Optimization

Optimizing the synthesis of polysubstituted aromatics involves maximizing the yield of the desired isomer while minimizing reaction steps and waste. This requires precise control over the reactivity and selectivity of the transformations.

Chemo- and Regioselectivity Control in Aromatic Functionalization

Chemo- and regioselectivity are central challenges in the functionalization of aromatic rings bearing multiple substituents. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position of the reaction.

Advanced strategies to control selectivity include:

Use of Protecting Groups: The reactivity of the highly activating amino group in anilines can be temporarily masked by converting it into an amide (e.g., an acetanilide). This protecting group is still an ortho-, para-director but is less activating than a free amino group, which can prevent side reactions like oxidation and allow for more controlled substitutions. youtube.com The protecting group is removed in a subsequent step.

Metal-Ligand Cooperation: In modern synthetic chemistry, specific ligands can cooperate with metal catalysts to direct functionalization to a particular position. For instance, palladium catalysis with a [2,2′-bipyridin]-6(1H)-one ligand has been shown to enable the direct C-H arylation of unprotected anilines with high ortho-regioselectivity, driven by the deprotonation of the NH moiety. nih.gov

Dearomatization-Rearomatization Strategies: This versatile strategy involves the temporary destruction of the aromatic system to create intermediates with multiple electrophilic centers. researchgate.net This allows for the controlled, sequential addition of different functional groups before the aromaticity is restored in the final step, providing a powerful method for achieving specific substitution patterns. researchgate.net

These advanced techniques offer powerful tools for overcoming the inherent selectivity challenges posed by the electronic properties of the substituents in complex syntheses.

Development of Novel Catalytic Systems for this compound Synthesis

While specific catalytic systems developed exclusively for this compound are not extensively detailed in the provided search results, the synthesis of related N-substituted arylamines and nitroanilines points to general strategies that could be adapted. For instance, the synthesis of N-substituted-2-nitroanilines has been achieved through the reaction of 2-chloronitrobenzene with substituted amines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding good to excellent results. tandfonline.com This suggests that a similar approach, substituting 2-chloronitrobenzene with a brominated equivalent, could be a viable pathway for producing this compound.

Furthermore, recent progress in the synthesis of N-substituted arylamines has been made through the reductive cross-coupling of nitroarenes. rsc.org This method avoids the need for pre-functionalized anilines and offers a more direct route to the desired products. The use of distinct nitrogen-active intermediates, generated from the reduction of nitroarenes with different reducing agents, allows for precise control over reactivity and selectivity. rsc.org Supported gold catalysts have also shown high chemoselectivity for the hydrogenation of nitro groups to form anilines, a process that could be integrated into a multi-step synthesis. nih.gov

For the N-alkylation step, metal-organic framework-derived CoNx nanoparticles on N-doped carbon have been demonstrated as effective catalysts for the selective N-alkylation of aniline, a technique that could potentially be applied to a brominated nitroaniline precursor. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the synthesis of nitroaromatic compounds. A notable example is the development of an organic solvent-free process for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline (B120555) using a bromide–bromate salt mixture in an aqueous acidic medium. semanticscholar.org This approach eliminates the use of hazardous organic solvents, a key tenet of green chemistry.

Another green approach involves the regioselective nitration of N-alkyl anilines using tert-butyl nitrite under mild conditions, which can produce N-nitroso N-alkyl nitroanilines that are readily converted to N-alkyl nitroanilines. researchgate.net This method avoids the use of harsh nitrating agents like concentrated nitric and sulfuric acids, thereby reducing the generation of acidic waste. google.com The direct oxidation of primary amines to nitro compounds also presents an attractive and potentially greener alternative to traditional nitration methods. mdpi.com

Comparative Analysis with Synthesis of Related Halogenated Nitroanilines

Analogous Synthetic Routes for 5-Bromo-2-nitroaniline and 5-Chloro-2-nitroaniline

The synthesis of 5-Bromo-2-nitroaniline and 5-Chloro-2-nitroaniline often involves multi-step processes starting from different precursors.

For 5-Bromo-2-nitroaniline , one synthetic route starts with bromobenzene (B47551). The process involves dissolving bromobenzene in concentrated sulfuric acid, followed by a nitration reaction with dilute nitric acid. google.com The resulting dinitrobromobenzene is then reacted with sodium methylate in the presence of a nickel catalyst. google.com Finally, an ammonolysis reaction in acetonitrile, followed by recrystallization, yields the target product. google.com Another approach involves the reduction of 4-bromo-1-iodo-2-nitrobenzene (B37996) using iron powder in a mixture of acetic acid and ethanol (B145695) to produce 5-bromo-2-iodoaniline, which is a related but different compound. chemicalbook.com

The synthesis of 5-Chloro-2-nitroaniline can be achieved through several methods. One common industrial method involves the reaction of 2,4-dichloronitrobenzene (B57281) with ammonia (B1221849) in an autoclave at elevated temperature and pressure. guidechem.comchemicalbook.com Another route starts with the acylation of 3-chloroaniline (B41212) with formic acid, followed by nitration with a mixture of nitric acid and acetic anhydride (B1165640), and subsequent hydrolysis with sodium hydroxide. chemicalbook.com A process has also been described starting from 1,3-Dichlorobenzene, which is first nitrated and then reacted with gaseous ammonia. quickcompany.in

| Compound | Starting Material | Key Reagents and Conditions | Yield |

| 5-Bromo-2-nitroaniline | Bromobenzene | 1. Conc. H₂SO₄, HNO₃; 2. Methanol, Nickel catalyst, Sodium methylate; 3. Acetonitrile, NH₃ | 71.3% - 81.2% google.com |

| 5-Chloro-2-nitroaniline | 2,4-Dichloronitrobenzene | Toluene, Liquid ammonia, 160°C | 91.2% guidechem.comchemicalbook.com |

| 5-Chloro-2-nitroaniline | 3-Chloroaniline | 1. Formic acid; 2. Nitric acid, Acetic anhydride; 3. Sodium hydroxide | Not specified chemicalbook.com |

| 5-Chloro-2-nitroaniline | 1,3-Dichlorobenzene | 1. Nitric acid, Sulfuric acid; 2. Gaseous ammonia | Not specified quickcompany.in |

Synthetic Divergence in N-Alkyl/Aryl Substituted Nitroanilines

The introduction of N-alkyl or N-aryl substituents introduces a divergence in synthetic strategies.

For N-alkyl substituted nitroanilines , direct N-alkylation of a pre-existing nitroaniline is a common approach. For instance, the synthesis of N-ethyl 5-bromo-2-nitroaniline would likely involve the reaction of 5-bromo-2-nitroaniline with an ethylating agent. The N-alkylation of anilines can be achieved using alcohols with catalysts like CoNx@NC. researchgate.net Another strategy involves the regioselective ring nitration of N-alkyl anilines using tert-butyl nitrite. researchgate.net An efficient synthesis of nitrated N-alkyl anilines has also been developed using N-nitroso anilines as a self-providing nitro group source in the presence of dioxygen. researchgate.net

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 5-Bromo-N-ethyl-2-nitroaniline is significantly influenced by the electronic effects of its substituents. The N-ethylamino group is a powerful activating group, donating electron density to the ring through resonance, while the nitro group is a strong deactivating group, withdrawing electron density.

The bromine atom at the C-5 position can be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the site of substitution. The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the displacement of the bromide ion.

A representative transformation is the reaction with a methoxide (B1231860) source to yield 5-Methoxy-N-ethyl-2-nitroaniline. In this reaction, a nucleophile, such as the methoxide ion (CH₃O⁻), attacks the carbon atom bearing the bromine atom, leading to the substitution of bromine with a methoxy (B1213986) group. While specific studies on this compound are not widely documented, analogous reactions on similar substrates are well-established. For instance, the synthesis of 5-methoxy-2-nitroaniline (B42563) often involves the nitration of methoxyaniline or the reduction of a dinitro precursor, highlighting the utility of these substituted anilines as synthetic intermediates. smolecule.comchemicalbook.com

Table 1: Representative Nucleophilic Aromatic Substitution

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Methoxide | 5-Methoxy-N-ethyl-2-nitroaniline | Nucleophilic Aromatic Substitution (SNAr) |

The electronic properties of the nitro and N-ethyl groups have opposing effects on the aromatic ring's reactivity towards electrophiles and nucleophiles.

N-Ethyl Group: As an activating group, the N-ethylamino moiety donates electron density into the benzene ring via its nitrogen lone pair. This increases the ring's nucleophilicity, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

Nitro Group: As a deactivating group, the nitro substituent strongly withdraws electron density from the ring through both inductive and resonance effects. minia.edu.eg This makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position. minia.edu.eg Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions relative to the nitro group. rsc.orgrsc.org

In this compound, the powerful activating effect of the N-ethylamino group and the strong deactivating effect of the nitro group create a complex reactivity pattern. For electrophilic substitution, the directing effects of the two groups are in opposition, making substitution patterns difficult to predict without experimental data. However, for nucleophilic substitution, the nitro group's activating effect is paramount in facilitating the displacement of the bromine atom.

Reduction Chemistry of the Nitro Group

The nitro group is readily reduced to an amino group, a fundamental transformation in the synthesis of aromatic amines. This conversion can be achieved through various methods, with catalytic hydrogenation being one of the most common.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroaromatics. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org

The reaction of this compound via catalytic hydrogenation would be expected to yield 5-Bromo-N¹-ethylbenzene-1,2-diamine. A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation, where the carbon-halogen bond is also cleaved, leading to the loss of the bromine atom. acs.org Careful selection of the catalyst, solvent, and reaction conditions is crucial to achieve chemoselectivity and preserve the bromine substituent.

Table 2: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Substrate | Catalyst | Reagent | Product | Potential By-product |

|---|---|---|---|---|

| This compound | Pd/C or PtO₂ | H₂ gas | 5-Bromo-N¹-ethylbenzene-1,2-diamine | N¹-ethylbenzene-1,2-diamine (dehalogenated) |

To circumvent the issue of dehalogenation, alternative reduction methods can be employed. Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are classic methods for converting nitro groups to amines without affecting aryl halides. wikipedia.org

These methods offer good selectivity for the nitro group. However, by-products can still form depending on the reaction conditions. Incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. Under certain conditions, bimolecular reduction products like azo or azoxy compounds can also be formed. wikipedia.org A variety of modern reagents have been developed to provide high chemoselectivity for the reduction of nitro groups in the presence of other sensitive functionalities. organic-chemistry.org

Derivatization at the N-Ethyl Moiety

The secondary amine of the N-ethyl group is a site for further chemical modification. Standard amine chemistry can be applied to introduce a variety of functional groups. For example, acetylation can be performed by reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. byjus.com This reaction converts the secondary amine into an acetamide. This derivatization can be useful for protecting the amine group during subsequent reactions or for modulating the electronic properties of the molecule. Other reactions, such as alkylation or reaction with sulfonyl chlorides, are also feasible at the nitrogen atom.

Alkylation and Acylation Reactions on the Secondary Amine

The secondary amine group in this compound is a primary site for nucleophilic reactions such as alkylation and acylation. These reactions allow for the introduction of a variety of substituents, further functionalizing the molecule for subsequent transformations.

Alkylation: The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with alkylating agents. However, the presence of the strongly electron-withdrawing nitro group at the ortho position significantly reduces the basicity and nucleophilicity of the amine. rsc.org Consequently, more forcing conditions or the use of a strong base to deprotonate the amine may be necessary to achieve efficient alkylation. The general scheme for the N-alkylation of a secondary amine like this compound would involve the reaction with an alkyl halide (R-X) in the presence of a base to yield a tertiary amine.

Acylation: Acylation of the secondary amine introduces an acyl group (R-C=O) and is a common method for the synthesis of amides. This transformation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. byjus.com Similar to alkylation, the reduced nucleophilicity of the amine in 2-nitroaniline (B44862) derivatives can affect the reaction rate. Studies on the acylation of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline have shown that these reactions proceed to form the corresponding N-acylated products, which can then be used in further synthetic steps, such as cyclization to form benzimidazoles. rsc.org The reaction conditions for acylation are generally well-tolerated by the other functional groups present in the molecule.

Table 1: Representative Alkylation and Acylation Reactions of Secondary Amines

| Reaction Type | Reagents | Product Type | General Conditions |

| Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Tertiary amine | Inert solvent, elevated temperature |

| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O) | Tertiary amide | Aprotic solvent, often with a base (e.g., pyridine, triethylamine) to scavenge HCl |

Oxidation of the Ethyl Group and its Impact on Compound Functionality

The oxidation of the N-ethyl group in this compound represents a more complex transformation. The presence of the nitro group in the ortho position can facilitate intramolecular oxidation of the N-alkyl chain under specific conditions, such as collisional activation in mass spectrometry. nih.govwustl.edunih.gov

Research on protonated N-alkyl-2-nitroanilines has demonstrated that intramolecular oxygen transfer from the nitro group to the alkyl chain can occur. nih.govwustl.edunih.gov For instance, the collisional activation of protonated N-ethyl-2-nitroaniline leads to the elimination of a molecule of acetic acid. nih.gov This suggests an oxidation of the ethyl group to an acetyl equivalent. A proposed mechanism involves the transfer of an oxygen atom from the nitro group to the first carbon of the alkyl group. nih.govwustl.edunih.gov

While these studies are conducted in the gas phase, they provide insight into the potential for intramolecular redox reactions. In a synthetic context, selective oxidation of the N-ethyl group would likely require specific reagents that can target the α-carbon of the amine without affecting the aromatic ring or the nitro group. The resulting oxidized species could have altered electronic and steric properties, which would, in turn, impact the compound's functionality and its utility in further synthetic applications. For example, oxidation to an N-acetyl group would change the electronic nature of the nitrogen substituent from donating to withdrawing.

Table 2: Observed Fragmentation of Protonated N-Alkyl-2-nitroanilines via Intramolecular Oxidation

| N-Alkyl Group | Observed Neutral Loss | Implied Oxidized Fragment | Reference |

| Ethyl | Acetic acid (C₂H₄O₂) | Acetyl | nih.gov |

| Propyl | Propionic acid (C₃H₆O₂) | Propionyl | nih.govwustl.edunih.gov |

| Butyl | Butyric acid (C₄H₈O₂) | Butyryl | nih.gov |

Multi-Component Reactions and Heterocyclic Annulation involving this compound

The structure of this compound, with its ortho-disposed amino and nitro groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds through annulation reactions. These reactions often involve the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent. In some cases, these transformations can be carried out in a one-pot manner, resembling a multi-component reaction.

Synthesis of Quinoxalines: Quinoxalines are an important class of nitrogen-containing heterocycles. One-pot syntheses of quinoxalines have been developed from 2-nitroanilines via transfer hydrogenative condensation with vicinal diols. rsc.orgresearchgate.net This reaction, often catalyzed by iron or ruthenium complexes, involves the in-situ reduction of the nitro group to an amine and the oxidation of the diol to a dicarbonyl species, which then condense to form the quinoxaline (B1680401) ring. rsc.orgresearchgate.net The 5-bromo substituent in this compound would be retained in the final quinoxaline product, providing a handle for further functionalization.

Synthesis of Benzimidazoles: Benzimidazoles are another class of heterocycles readily accessible from 2-nitroaniline derivatives. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde or carboxylic acid. organic-chemistry.orgrsc.orgnih.govpcbiochemres.com Several one-pot procedures have been developed for this transformation. pcbiochemres.com For instance, N-acylated derivatives of N-benzyl-o-nitroaniline have been shown to cyclize in the presence of a base to form 2-aryl-1-hydroxybenzimidazoles. rsc.org The N-ethyl group in this compound would remain on one of the benzimidazole (B57391) nitrogens in the final product.

Potential in Multi-Component Reactions: Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. baranlab.orgcaltech.eduorganic-chemistry.org While specific MCRs involving this compound are not extensively documented, its functional groups suggest its potential as a substrate in known MCRs. For example, after reduction of the nitro group to form the corresponding diamine, it could participate in reactions like the synthesis of benzodiazepines. google.comresearchgate.netsemanticscholar.orgnih.govnih.gov

Table 3: Potential Heterocyclic Annulation Reactions of this compound

| Heterocyclic Product | Reaction Type | Co-reactant(s) | Key Transformation |

| Quinoxaline | Transfer Hydrogenative Condensation | Vicinal diol | In-situ reduction of nitro group and oxidation of diol, followed by condensation |

| Benzimidazole | Reductive Cyclocondensation | Aldehyde or Carboxylic acid derivative | Reduction of nitro group followed by condensation and cyclization |

| Benzodiazepine | Condensation | Ketone | Reduction of nitro group to form a diamine, followed by condensation with a ketone |

Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the molecular vibrations within a compound.

An FT-IR and FT-Raman analysis of 5-Bromo-N-ethyl-2-nitroaniline would be expected to reveal characteristic vibrational modes. Key functional groups and their anticipated vibrational frequencies include:

N-H Stretching: The secondary amine group (N-H) would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position would be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl group would appear in the 2850-2960 cm⁻¹ range.

NO₂ Stretching: The nitro group is a strong absorber in the infrared spectrum. Asymmetric and symmetric stretching vibrations of the NO₂ group are anticipated around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N and aliphatic C-N bonds would be found in the fingerprint region, typically between 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine bond would give rise to a stretching vibration at lower frequencies, generally in the 500-600 cm⁻¹ range.

A hypothetical data table for the expected FT-IR and FT-Raman vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| N-H Stretching | 3300-3500 | Weak or absent |

| Aromatic C-H Stretching | 3000-3100 | Strong |

| Aliphatic C-H Stretching | 2850-2960 | Strong |

| Asymmetric NO₂ Stretching | 1500-1560 | Strong |

| Symmetric NO₂ Stretching | 1335-1385 | Strong |

| Aromatic C=C Stretching | 1450-1600 | Strong |

| C-N Stretching | 1020-1360 | Medium |

| C-Br Stretching | 500-600 | Strong |

The vibrational spectra of this compound would be fruitfully compared with those of related compounds such as 2-nitroaniline (B44862), 4-bromo-2-nitroaniline, and N-ethyl-2-nitroaniline. Such a comparative analysis would help to definitively assign the observed vibrational bands. For instance, comparison with 2-nitroaniline would highlight the influence of the bromo and ethyl substituents on the vibrational modes of the aromatic ring and the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would be:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and the bromine atom, along with the electron-donating amino group, would influence their chemical shifts.

N-H Proton: A broad signal, the chemical shift of which would be dependent on solvent and concentration.

Ethyl Group Protons: A quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group attached to a nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a different electronic environment. The anticipated signals would include:

Aromatic Carbons: Six signals for the benzene (B151609) ring carbons. The carbons attached to the nitro group, bromine, and the amino group would have characteristic chemical shifts.

Ethyl Group Carbons: Two signals for the methylene and methyl carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5-8.5 | Multiple signals |

| N-H | Variable | Broad singlet |

| -CH₂- | ~3.4 | Quartet |

| -CH₃- | ~1.3 | Triplet |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | ~140-150 |

| Aromatic C-NH | ~145-155 |

| Aromatic C-Br | ~110-120 |

| Aromatic C-H | ~115-135 |

| -CH₂- | ~40-50 |

| -CH₃- | ~10-20 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The nitroaniline chromophore typically exhibits strong absorption in the UV-Vis region. The presence of the bromine atom and the ethyl group would be expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted 2-nitroaniline, likely a bathochromic (red) shift due to the auxochromic effects of the substituents. A detailed analysis of the solvent effects on the absorption spectrum could further help in characterizing the nature of the electronic transitions.

Absorption Characteristics and Solvent Effects

The electronic absorption spectra of nitroaniline derivatives are characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. This property makes their optical characteristics highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. While specific experimental data for this compound is not extensively published, the behavior of similar "push-pull" chromophores like p-nitroaniline provides a strong basis for understanding its expected properties. researchgate.net

The interaction between the solute molecule and solvent molecules can alter the energy levels of the ground and excited states. For nitroanilines, the excited state is typically more polar than the ground state. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a reduction in the energy gap for electronic transitions. This results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) as solvent polarity increases. chemrxiv.orgsciencepublishinggroup.com For instance, a shift from a non-polar solvent like cyclohexane (B81311) to a polar solvent like water would be expected to cause a significant redshift in the absorption spectrum. chemrxiv.orgsciencepublishinggroup.com

Table 1: Illustrative Solvent Effects on λmax for a Nitroaniline Compound This table illustrates the expected trend for this compound based on the known behavior of similar compounds.

| Solvent | Dielectric Constant (ε) | Expected λmax Shift |

| Cyclohexane | 2.02 | Hypsochromic (Blue Shift) |

| Dichloromethane | 8.93 | Intermediate |

| Acetonitrile (B52724) | 37.5 | Bathochromic (Red Shift) |

| Water | 80.1 | Strong Bathochromic (Red Shift) |

This solvatochromic behavior is a key characteristic that can be utilized in various applications, including the development of sensors and probes for solvent polarity.

Application in Kinetic Studies and Reaction Monitoring

The distinct chromophoric nature of the nitroaniline moiety allows for its use in kinetic studies and reaction monitoring via UV-Vis spectroscopy. Many chemical reactions involve the transformation of the nitro group, leading to a significant change in the electronic structure and, therefore, the absorption spectrum of the molecule.

A common example is the catalytic reduction of nitroanilines to the corresponding phenylenediamines. The progress of this type of reaction can be monitored by tracking the decrease in absorbance at the λmax of the nitroaniline reactant over time. researchgate.net For example, the reduction of 2-nitroaniline shows a diminishing peak, which can be used to calculate the reaction rate. researchgate.netresearchgate.net This principle is broadly applicable to reactions involving this compound, where changes to its conjugated system would result in observable spectral shifts, enabling real-time monitoring of reaction kinetics without the need for sample extraction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. For this compound, the theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (C, H, Br, N, O), is 243.98474 Da. chemspider.com HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to within 5 ppm). An experimental mass that matches this theoretical value confirms the molecular formula C₈H₉BrN₂O₂ and rules out other potential formulas with the same nominal mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Calculated Monoisotopic Mass | 243.98474 Da |

| Expected [M+H]⁺ Ion in HRMS | 244.99252 Da |

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them. These methods are routinely employed to assess the purity of synthesized compounds like this compound.

In these techniques, the sample is first passed through a chromatography column, which separates the target compound from any impurities, such as unreacted starting materials or reaction by-products. Each separated component then enters the mass spectrometer, which generates a mass spectrum. The retention time from the chromatography and the mass spectrum of the parent ion and its fragments provide definitive identification and quantification of the compound and any co-eluting substances. While specific application notes for this compound are not prevalent, the analysis of related nitroaromatic and aniline (B41778) compounds by GC-MS and LC-MS is a standard and well-documented practice in analytical chemistry. sielc.comcsic.esbldpharm.com

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Elucidation and Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonding or van der Waals forces.

A search of the available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, detailed experimental data on its specific molecular geometry and solid-state packing remains to be determined. Should a suitable single crystal of the compound be grown and analyzed, this technique would provide invaluable insight into its structural characteristics.

Analysis of Intermolecular Interactions in this compound

The arrangement of molecules in the solid state and their interactions in condensed phases are crucial for determining the physical and chemical properties of a compound. For this compound, a comprehensive understanding of its intermolecular forces, such as hydrogen bonding and crystal packing, requires detailed structural analysis, typically through single-crystal X-ray diffraction. However, specific crystallographic data for this compound is not widely available in publicly accessible research. Therefore, the following analysis is based on the expected interactions derived from the known functional groups present in the molecule and comparative studies on similar substituted nitroanilines.

Hydrogen Bonding:

The most prominent intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine group provides a hydrogen bond donor (the N-H proton), while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. It is highly probable that N-H···O hydrogen bonds are a key feature in the solid-state packing of this molecule.

In related nitroaniline structures, it is common to observe the formation of chains or dimeric motifs through these N-H···O interactions. For instance, in similar ortho-nitroaniline derivatives, intramolecular hydrogen bonding between the amino proton and an oxygen of the adjacent nitro group can also occur. The presence of the N-ethyl group might introduce steric hindrance that could influence the preference for inter- versus intramolecular hydrogen bonding.

Crystal Packing:

The presence of the bulky bromine atom can also influence the crystal packing through halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitro-group oxygen.

A hypothetical arrangement based on common motifs in similar compounds could involve the formation of hydrogen-bonded chains, which are then further organized into sheets or a three-dimensional network through weaker C-H···O interactions and π-π stacking of the aromatic rings.

Detailed Research Findings:

While specific experimental data for this compound is not available from the conducted searches, studies on closely related compounds provide insights. For example, research on other substituted anilines demonstrates that intermolecular C-H···O and C-H···π interactions often play a significant role in the formation of 3D supramolecular frameworks. In many aniline derivatives, molecules are packed into one-dimensional chains through these types of intermolecular forces.

The analysis of frequency shifts in the asymmetric and symmetric N-H stretching bands in the infrared spectra of similar compounds in different solvents has been used to confirm the presence and strength of hydrogen bonding. For instance, a larger difference between the asymmetric and symmetric N-H stretching frequencies is often indicative of stronger intramolecular hydrogen bonding.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a way to model molecular systems and derive their properties. These calculations solve the Schrödinger equation for a given molecule, albeit with approximations, to determine its electronic structure and energy.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Two of the most common methods for this are the Hartree-Fock (HF) and Density Functional Theory (DFT) methods.

The Hartree-Fock (HF) method is an ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it does not fully account for electron correlation, which can affect the accuracy of the results.

Density Functional Theory (DFT) , on the other hand, is a method that determines the electronic properties of a many-electron system based on its electron density. DFT methods, such as the widely used B3LYP functional, include a degree of electron correlation and often provide a better balance between accuracy and computational cost, making them a popular choice for studying organic molecules. For a molecule like 5-bromo-N-ethyl-2-nitroaniline, DFT calculations would be expected to yield more accurate geometric parameters compared to the HF method.

A hypothetical geometry optimization of this compound would provide data on bond lengths, bond angles, and dihedral angles. For instance, it would detail the C-C, C-N, C-Br, N-O, and C-H bond lengths, as well as the angles between these bonds, offering a precise 3D model of the molecule.

The accuracy of quantum chemical calculations is also heavily dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets provide more accurate results but at a higher computational cost.

The 6-311++G(d,p) basis set is a popular and versatile choice. Let's break down its notation:

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions.

++G : The double plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for describing systems with lone pairs of electrons or anions.

(d,p) : These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for more flexibility in the shape of the orbitals, which is crucial for accurately describing chemical bonds.

The selection of a basis set like 6-311++G(d,p) represents a compromise between achieving high accuracy and maintaining computational efficiency for a molecule of the size of this compound.

Electronic Structure Analysis

Once the geometry of the molecule is optimized, a variety of analyses can be performed to understand its electronic structure, which dictates its chemical reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. In a theoretical study of this compound, the calculation of the HOMO-LUMO gap would provide a quantitative measure of its electronic excitability and reactivity.

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to represent different electrostatic potential values.

Red regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue regions : Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions : Denote areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen of the ethylamine (B1201723) group, highlighting these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the amine.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and core orbitals.

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating the spectroscopic properties of molecules, providing insights that complement experimental data. For a molecule like this compound, these theoretical approaches can elucidate its structural and electronic characteristics.

Density Functional Theory (DFT) calculations are a standard method for predicting the vibrational spectra (FT-IR and Raman) of organic molecules. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For substituted nitroanilines, this analysis would help in understanding the influence of the bromo, ethyl, and nitro groups on the vibrational modes of the aniline (B41778) backbone. While specific studies on this compound are not available, research on other substituted anilines demonstrates the utility of DFT in accurately predicting their vibrational spectra.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations, would typically look like the following:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Data not available | Data not available |

| C-H (Aromatic) Stretch | Data not available | Data not available |

| C-H (Aliphatic) Stretch | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in an experimental spectrum. For this compound, TD-DFT calculations could provide insights into the π-π* and n-π* transitions and how they are influenced by the substituent groups, which act as chromophores and auxochromes. Studies on similar nitroaniline derivatives have shown that TD-DFT can be a valuable tool in understanding their electronic properties.

A predicted UV-Vis absorption spectrum for this compound would be presented as follows:

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Solvent |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. By predicting the ¹H and ¹³C chemical shifts, the GIAO method can aid in the structural elucidation of compounds like this compound and help in the assignment of experimental NMR spectra. The accuracy of these predictions is often enhanced by performing the calculations in a simulated solvent environment to mimic experimental conditions. While no specific GIAO calculations for this compound have been reported, the method has been successfully applied to a wide range of organic molecules.

Predicted NMR chemical shifts for this compound would be tabulated as shown below:

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N-H) | Data not available | Data not available |

| ¹H (Aromatic) | Data not available | Data not available |

| ¹H (Ethyl) | Data not available | Data not available |

| ¹³C (Aromatic) | Data not available | Data not available |

| ¹³C (Ethyl) | Data not available | Data not available |

This table is for illustrative purposes only. No published data is available for this compound.

Investigation of Reaction Mechanisms and Kinetics

Computational chemistry also provides powerful tools to investigate the mechanisms and kinetics of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the activation energies. This information is crucial for understanding the feasibility and rate of a chemical transformation involving this compound. For instance, in reactions such as nucleophilic aromatic substitution or electrophilic addition, identifying the transition state and its associated energy barrier can elucidate the reaction pathway. While no such studies have been published for this compound, computational investigations of reaction mechanisms for other nitroaniline derivatives have provided valuable mechanistic insights.

Ab Initio and Quantum Mechanical Kinetic Studies

While specific ab initio or quantum mechanical kinetic studies for this compound are not extensively detailed in publicly available literature, the principles of these computational methods are crucial for predicting the reactivity and degradation pathways of nitroaniline derivatives. Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, can be employed to model reaction coordinates and transition states.

For a molecule like this compound, such studies could theoretically elucidate:

Reaction Mechanisms: Detailing the step-by-step process of chemical transformations, such as atmospheric degradation or metabolic pathways.

Rate Constants: Calculating the speed at which these reactions occur, which is fundamental to understanding the compound's stability and environmental fate.

Thermodynamic Properties: Determining the energy changes associated with reactions, including activation energies, to predict the spontaneity and feasibility of various chemical processes.

Quantum mechanical calculations for the related molecule, p-nitroaniline, have been used to study its photoinduced processes and relaxation dynamics after optical excitation. ulisboa.pt These studies investigate how the molecule's geometry, particularly the twisting of the nitro (-NO2) group, influences its spectroscopic properties and excited-state lifetime. ulisboa.pt Such theoretical approaches could be similarly applied to this compound to understand how its specific substitution pattern affects its photostability and kinetic behavior.

Nonlinear Optical (NLO) Properties and Optoelectronic Applications

Nitroaniline derivatives are a well-established class of organic molecules known for their significant nonlinear optical (NLO) properties. rasayanjournal.co.in These properties arise from the intramolecular charge transfer (ICT) that occurs from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the N-ethylamino group acts as the electron donor and the nitro group serves as the electron acceptor, with the brominated benzene (B151609) ring forming the conjugated bridge.

First and Second-Order Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes second-order NLO phenomena like second-harmonic generation (SHG), while the second-order hyperpolarizability (γ) relates to third-order effects.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. For the benchmark molecule para-nitroaniline (p-NA), extensive theoretical studies have been performed to establish reliable computational protocols. worldscientific.comresearchgate.net The choice of functional and basis set in DFT calculations is critical for obtaining results that correlate well with experimental values. For instance, calculations for p-NA have shown that the PBE0/6-311+G** level of theory can predict the frequency-dependent second-order polarizability that is very close to the experimental value. worldscientific.com

| Computational Method | Basis Set | Calculated Property | Value (esu) |

|---|---|---|---|

| HF | 6-31G* | Linear Isotropic Polarizability (α) | 11.74 × 10-24 |

| PBE0 | 6-311+G** | Second-Order Polarizability (β) | 9.59 × 10-30 |

| Experiment | - | Second-Order Polarizability (β) | 9.6 × 10-30 |

This table presents benchmark theoretical and experimental data for p-nitroaniline, a reference compound for this compound. The values illustrate the accuracy of modern computational methods. worldscientific.com

Design Principles for Enhanced NLO Response

The design of efficient NLO materials is guided by several key principles centered on maximizing the intramolecular charge transfer. The "push-pull" model is a foundational concept, where the efficacy of the NLO response is directly related to the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. researchgate.net

For nitroaniline-based systems, design strategies include:

Strengthening Donor/Acceptor Groups: Modifying the amino and nitro groups to enhance their electron-donating or -withdrawing capabilities can significantly increase the hyperpolarizability.

Extending π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor can lead to a larger NLO response, although this can also shift absorption wavelengths.

Molecular Geometry: The planarity of the molecule is important for effective π-orbital overlap. The substitution pattern on the aromatic ring can influence this, affecting the charge transfer efficiency. In this compound, the ortho position of the nitro group relative to the amino group creates a specific electronic and steric environment that defines its NLO characteristics.

These principles guide the synthesis of novel organic compounds with tailored NLO properties for applications in photonics and optoelectronics. rasayanjournal.co.inresearchgate.net

Z-scan Technique for Third-Order NLO Properties

The Z-scan technique is a widely used experimental method to determine the magnitude and sign of third-order NLO properties, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.netinoe.ro This technique involves translating a sample through the focal point of a focused laser beam and measuring the change in transmittance through a finite aperture (closed-aperture Z-scan) or the total transmittance (open-aperture Z-scan).

Open-Aperture Z-scan: This configuration is sensitive to nonlinear absorption. A symmetric valley in the transmittance curve indicates two-photon absorption (TPA) or reverse saturable absorption (RSA), which are desirable for optical limiting applications.

Closed-Aperture Z-scan: By placing an aperture before the detector, this setup becomes sensitive to nonlinear refraction. A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite signature signifies a positive index (self-focusing).

While Z-scan measurements for this compound have not been specifically reported, studies on similar push-pull molecules like β-nitro-substituted porphyrins and p-nitroaniline picrate (B76445) demonstrate the utility of this technique. researchgate.netrsc.org These studies have successfully characterized the third-order susceptibility (χ⁽³⁾) and second-order hyperpolarizability (γ), confirming the potential of such materials in optical limiting and other photonic applications. researchgate.netrsc.org A hypothetical Z-scan experiment on this compound would yield crucial data on its third-order NLO response, as conceptualized in the table below.

| Parameter | Symbol | Typical Order of Magnitude (for organic molecules) | Information Provided |

|---|---|---|---|

| Nonlinear Refractive Index | n₂ | 10-19 - 10-15 m²/W | Self-focusing/defocusing effects |

| Nonlinear Absorption Coefficient | β | 10-12 - 10-10 m/W | Reverse Saturable Absorption / Two-Photon Absorption |

| Third-Order Susceptibility | χ⁽³⁾ | 10-14 - 10-12 esu | Overall third-order NLO response |

| Second Hyperpolarizability | γ | 10-36 - 10-33 esu | Molecular-level third-order NLO response |

This table outlines the key parameters that would be determined from a Z-scan experiment and their typical values for organic NLO materials. researchgate.net

Applications and Advanced Research Directions

Role in Organic Synthesis as a Versatile Intermediate

5-Bromo-N-ethyl-2-nitroaniline serves as a valuable starting material for the synthesis of a range of organic molecules, leveraging the inherent reactivity of its functional groups. The presence of the nitro and amino groups in an ortho relationship is particularly significant for the construction of heterocyclic systems, while the amino group itself is a handle for the introduction of diverse structural motifs.

A primary application of o-nitroanilines, including this compound, is in the synthesis of benzimidazoles. This important class of heterocyclic compounds is found in a wide array of biologically active molecules. The synthesis typically proceeds via the reductive cyclization of the o-nitroaniline. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with a suitable carbonyl-containing reagent, such as an aldehyde or a carboxylic acid derivative, to form the benzimidazole (B57391) ring system. The ethyl group on the nitrogen atom and the bromo substituent on the benzene (B151609) ring of this compound would be incorporated into the final benzimidazole structure, providing points for further functionalization or influencing the biological activity of the resulting molecule.

The general synthetic route to benzimidazoles from o-nitroanilines is a well-established method in organic chemistry. The benzimidazole scaffold is of considerable interest due to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.govtechnion.ac.ilnih.gov

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. nih.gov this compound, as a substituted aromatic amine, is a suitable candidate for the synthesis of functional dyes and pigments. The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. byjus.com

In the first step, the primary amino group of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly reactive electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore and is responsible for the color of the dye.

The specific color and properties of the resulting azo dye would be influenced by the substituents on the this compound ring and the choice of the coupling component. The electron-withdrawing nitro group and the bromo atom would be expected to have a bathochromic effect, shifting the absorption maximum to longer wavelengths and thus imparting a deeper color. The ethyl group can influence the dye's solubility and its affinity for different substrates. By systematically varying the coupling partner, a wide range of colors and properties can be achieved, making this compound a potentially versatile building block for novel dyes. The general utility of nitroanilines as precursors for dyes is well-documented. chempanda.comwikipedia.orgatbuftejoste.com.ng

Medicinal Chemistry and Biological Activity Investigations

The structural features of this compound and its derivatives suggest potential for applications in medicinal chemistry. The presence of a nitroaromatic system, a halogen, and an alkylamino group provides a platform for the design of molecules with specific biological activities.

The benzimidazole scaffold, which can be synthesized from this compound, is a well-known "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.govtechnion.ac.il The ability of the benzimidazole nucleus to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allows for its effective binding to the active sites of enzymes and the binding pockets of receptors. nih.gov The substituents on the benzimidazole ring, originating from the this compound precursor, would play a crucial role in modulating these interactions and determining the biological target specificity. For instance, the bromo substituent can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The nitro group is a key pharmacophore in a number of antimicrobial and anticancer drugs. nih.govmdpi.com Its biological activity is often linked to its ability to undergo enzymatic reduction within cells. This redox activity can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, as well as radical anions. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like proteins and DNA. This mode of action is the basis for the therapeutic effect of drugs like the antiprotozoal agent benznidazole, a 2-nitroimidazole (B3424786) derivative. nih.gov The nitro group in this compound and its derivatives could potentially be exploited in a similar manner to design new therapeutic agents.

Materials Science Applications

The chemical structure of this compound makes it a compound of interest for the development of materials with specialized electronic properties. The molecule belongs to the class of "push-pull" systems, which are characterized by the presence of an electron-donating group (the N-ethylamino group) and an electron-withdrawing group (the nitro group) attached to a π-conjugated system (the benzene ring). chemrxiv.org This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation.

This ICT character is a fundamental prerequisite for non-linear optical (NLO) activity. researchgate.net Theoretical and experimental studies on related nitroaniline derivatives, such as p-nitroaniline, have demonstrated that substituents significantly modify the electronic and optical properties. researchgate.netresearchgate.net The presence of the electron-donating amino group and electron-withdrawing nitro group on the benzene ring leads to a substantial ground-state dipole moment and large molecular hyperpolarizability, which are crucial for second-order NLO effects. The specific substitution pattern in this compound, including the heavy bromine atom and the ethyl group, further tunes the electronic landscape, potentially enhancing these properties and making it a candidate for investigation in novel electronic materials.

Building upon its specialized electronic characteristics, this compound holds potential for the fabrication of advanced optical materials. Molecules with significant NLO properties are sought after for applications in photonics and optoelectronics, including frequency conversion (e.g., second-harmonic generation, SHG), optical switching, and data storage. nih.govresearchgate.net

The efficacy of a material for these applications is often related to its molecular first hyperpolarizability (β). Substituted nitroanilines are a well-studied class of organic NLO chromophores. researchgate.net Research on analogous compounds like 2-bromo-4-nitroaniline (B50497) has shown that the introduction of a bromine atom into the nitroaniline structure can lead to non-centrosymmetric crystal packing, a necessary condition for bulk second-order NLO activity. researchgate.net The inherent push-pull nature of this compound suggests it could exhibit a significant hyperpolarizability value, making it a promising candidate for incorporation into NLO polymers or for growth as single crystals for optical device applications.

The functional groups present on this compound provide multiple avenues for its integration into polymer science to create advanced materials. Aniline derivatives are the foundational monomers for producing polyaniline, a well-known conducting polymer. kpi.ua By using a functionalized monomer like this compound, it is possible to synthesize functionalized polyanilines with tailored properties.

The N-ethyl and bromo substituents can enhance the solubility of the resulting polymer in common organic solvents, improving its processability compared to the parent polyaniline. Furthermore, the bromine atom serves as a reactive handle for post-polymerization modification. It can be used as a site for grafting other molecules or for creating cross-linked networks via reactions like Suzuki or Heck coupling. Doping nitroaniline derivatives into polymer matrices, such as polyvinyl alcohol, has also been shown to enhance the NLO properties of the composite material. nih.gov Therefore, this compound could be utilized either as a co-monomer or as a functional dopant to impart specific electronic, optical, or chemical properties to a wide range of polymer systems.

Future Research Perspectives

Future research on this compound is likely to focus on the exploration of novel, more efficient, and sustainable synthetic methodologies. The synthesis of substituted nitroanilines typically involves classical electrophilic aromatic substitution reactions such as nitration and bromination, which often require harsh conditions (e.g., concentrated acids). libretexts.org Developing catalytic systems, perhaps using transition metals or organocatalysts, to achieve higher selectivity and yield under milder conditions represents a significant area for investigation.